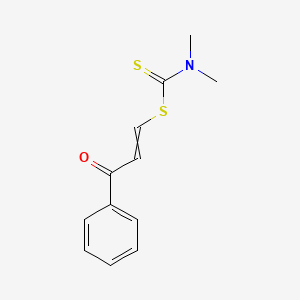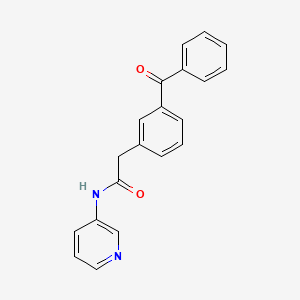
Tetraphenyl ethylimidodiphosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphenyl ethylimidodiphosphite is an organophosphorus compound characterized by its unique structure, which includes four phenyl groups attached to a central phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetraphenyl ethylimidodiphosphite typically involves the reaction of phosphorus trichloride with phenylmagnesium bromide, followed by the addition of ethylimidodiphosphite. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
PCl3+4C6H5MgBr→P(C6H5)4+3MgBrCl
Industrial Production Methods: Industrial production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Tetraphenyl ethylimidodiphosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: It can participate in substitution reactions where one or more phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products:
Oxidation: Tetraphenylphosphine oxide.
Reduction: Tetraphenylphosphine.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Tetraphenyl ethylimidodiphosphite finds applications in several scientific research areas:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which tetraphenyl ethylimidodiphosphite exerts its effects involves its ability to coordinate with metal centers, thereby influencing catalytic processes. The compound’s phenyl groups provide steric hindrance, which can affect the reactivity and selectivity of the catalytic reactions. Molecular targets include various metal ions and enzymes, where it can modulate their activity through coordination and electronic effects.
Comparison with Similar Compounds
Tetraphenylethene: Known for its aggregation-induced emission properties.
Tetraphenyllead: An organolead compound with similar structural features.
Tetraphenylene: A polycyclic aromatic compound with unique electronic properties.
Uniqueness: Tetraphenyl ethylimidodiphosphite is unique due to its specific combination of phenyl groups and phosphorus center, which imparts distinct chemical reactivity and coordination properties. Unlike tetraphenylethene, which is primarily studied for its photophysical properties, this compound is more focused on its applications in catalysis and material science.
Properties
CAS No. |
57857-79-1 |
|---|---|
Molecular Formula |
C26H25NO4P2 |
Molecular Weight |
477.4 g/mol |
IUPAC Name |
N,N-bis(diphenoxyphosphanyl)ethanamine |
InChI |
InChI=1S/C26H25NO4P2/c1-2-27(32(28-23-15-7-3-8-16-23)29-24-17-9-4-10-18-24)33(30-25-19-11-5-12-20-25)31-26-21-13-6-14-22-26/h3-22H,2H2,1H3 |
InChI Key |
DOYITFOGJZZMPG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(P(OC1=CC=CC=C1)OC2=CC=CC=C2)P(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline](/img/structure/B14604510.png)


![Disulfide, bis[2-(phenylthio)phenyl]](/img/structure/B14604529.png)
![1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one](/img/structure/B14604535.png)




![2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol](/img/structure/B14604559.png)
![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea](/img/structure/B14604562.png)
![N,N-Dimethyl-6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14604570.png)

